Linoleoyl coenzyme A lithium salt, >=85%
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Overview
Description
Linoleoyl coenzyme A lithium salt is a biochemical compound with the empirical formula C39H66N7O17P3S and a molecular weight of 1029.96 g/mol . It is a derivative of coenzyme A, which functions as an acyl group carrier in various biochemical reactions. Linoleoyl coenzyme A lithium salt is specifically used to study the specificity and kinetics of mitochondrial linoleoyl-coenzyme monolysocardiolipin acyltransferase-1 (MLCL AT-1) and acyl-CoA: lysophosphatidylcholine acyltransferase (LPCAT) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of linoleoyl coenzyme A lithium salt involves the esterification of linoleic acid with coenzyme A in the presence of lithium ions. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of linoleoyl coenzyme A lithium salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The product is then purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Linoleoyl coenzyme A lithium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert linoleoyl coenzyme A lithium salt into other derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of linoleoyl coenzyme A lithium salt. These products are often used in further biochemical studies and applications .
Scientific Research Applications
Linoleoyl coenzyme A lithium salt has a wide range of scientific research applications, including:
Mechanism of Action
Linoleoyl coenzyme A lithium salt exerts its effects by acting as a substrate for specific enzymes involved in lipid metabolism. The molecular targets include mitochondrial linoleoyl-coenzyme monolysocardiolipin acyltransferase-1 (MLCL AT-1) and acyl-CoA: lysophosphatidylcholine acyltransferase (LPCAT). These enzymes catalyze the transfer of linoleoyl groups to specific lipid molecules, thereby playing a crucial role in lipid biosynthesis and remodeling .
Comparison with Similar Compounds
Similar Compounds
Oleoyl coenzyme A lithium salt: Similar in structure but contains an oleoyl group instead of a linoleoyl group.
Stearoyl coenzyme A lithium salt: Contains a stearoyl group and is used in similar biochemical studies.
Palmitoyl coenzyme A lithium salt: Contains a palmitoyl group and is another derivative of coenzyme A used in lipid metabolism research.
Uniqueness
Linoleoyl coenzyme A lithium salt is unique due to its specific role in studying the kinetics and specificity of enzymes involved in the metabolism of linoleic acid derivatives. Its distinct structure allows for targeted investigations into the biochemical pathways and mechanisms related to linoleic acid metabolism .
Properties
Molecular Formula |
C39H66LiN7O17P3S |
---|---|
Molecular Weight |
1036.9 g/mol |
InChI |
InChI=1S/C39H66N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;/h8-9,11-12,26-28,32-34,38,49-50H,4-7,10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);/b9-8+,12-11+; |
InChI Key |
CTWLPSLUUFXOFO-NNNYMDSFSA-N |
Isomeric SMILES |
[Li].CCCCC/C=C/C/C=C/CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
[Li].CCCCCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
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